N-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide
Description
N-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]-9-oxo-9lambda4-thia-3-azabicyclo[421]nonane-3-carboxamide is a complex organic compound that features a unique bicyclic structure
Properties
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]-9-oxo-9λ4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S2/c21-16(20-4-3-13-1-2-14(10-20)25(13)22)18-15-17-12(11-24-15)9-19-5-7-23-8-6-19/h11,13-14H,1-10H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFIPOYITIOPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCC1S2=O)C(=O)NC3=NC(=CS3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the morpholin-4-ylmethyl group. The final steps involve the formation of the bicyclic structure and the carboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
N-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide include other thiazole derivatives and bicyclic compounds with similar functional groups.
Uniqueness
What sets this compound apart is its specific combination of a morpholin-4-ylmethyl group, a thiazole ring, and a bicyclic structure. This unique arrangement of functional groups and rings imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
